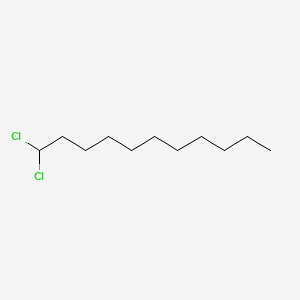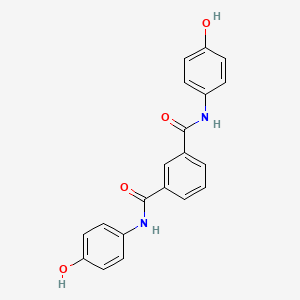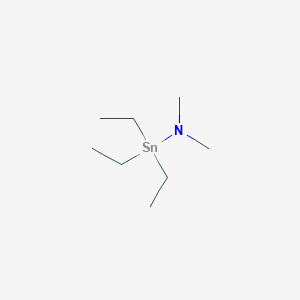
Phenanthrene-9-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-9-sulfonic acid is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a sulfonic acid group (-SO₃H) attached to the ninth carbon atom of the phenanthrene structure. This compound is notable for its applications in various fields, including organic synthesis, materials science, and environmental chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrene-9-sulfonic acid is typically synthesized through the sulfonation of phenanthrene. The process involves the reaction of phenanthrene with concentrated sulfuric acid. The reaction is carried out in a round-bottomed flask equipped with a thermometer, dropping funnel, and stirrer. Phenanthrene is melted and maintained at a temperature of 110°C. Concentrated sulfuric acid is then added dropwise, ensuring the internal temperature does not exceed 120°C. The reaction mixture is stirred and maintained at 120-125°C for several hours .
Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using larger reactors and automated systems to control temperature and reagent addition. The resulting mixture is neutralized with sodium hydroxide to yield sodium phenanthrene-9-sulfonate, which can be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-9-sulfonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert this compound to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction.
Substitution: Sulfuric acid and nitric acid are used for sulfonation and nitration, respectively.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Various nitrated and halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-9-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phenanthrene-9-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility in water, facilitating its interaction with biological molecules. In biological systems, this compound can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-9-sulfonic acid can be compared with other sulfonated aromatic compounds, such as:
- Benzene sulfonic acid
- Naphthalene-1-sulfonic acid
- Anthracene-2-sulfonic acid
Uniqueness: this compound is unique due to its specific structure, which allows for distinct reactivity and applications compared to other sulfonated aromatic compounds. Its three-ring structure provides a larger conjugated system, influencing its chemical behavior and interactions .
By understanding the properties, reactions, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
572-51-0 |
|---|---|
Molekularformel |
C14H10O3S |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
phenanthrene-9-sulfonic acid |
InChI |
InChI=1S/C14H10O3S/c15-18(16,17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17) |
InChI-Schlüssel |
LZSWYOHUWMZPOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


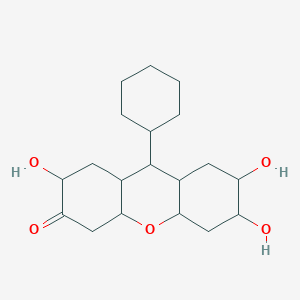
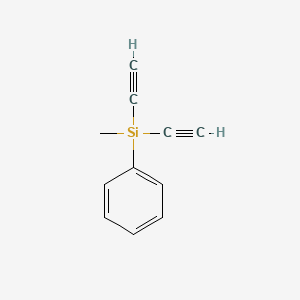
![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)

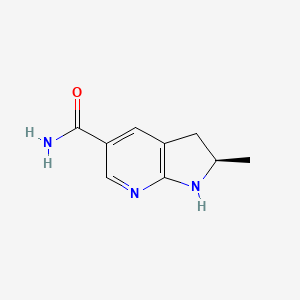
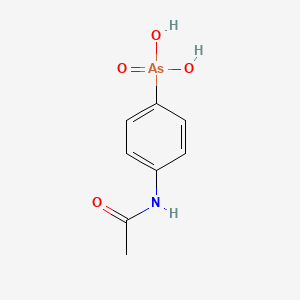
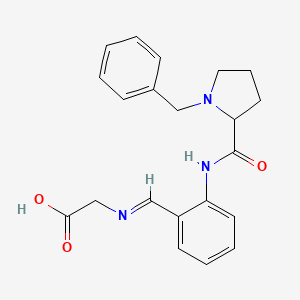
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)

